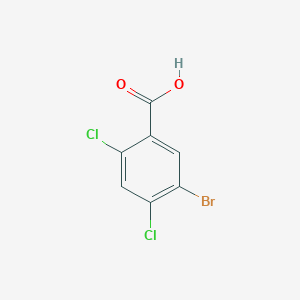

5-Bromo-2,4-dichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUOPUMSIRQTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618967 | |

| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791137-20-7 | |

| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzoic acid (CAS: 791137-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dichlorobenzoic acid, with the Chemical Abstracts Service (CAS) number 791137-20-7, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine and two chlorine substituents on the benzoic acid core, makes it a potential building block in organic synthesis. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current known applications. It is important to note that, to date, there is a notable absence of publicly available data on the biological activity and specific signaling pathway involvement of this compound. Much of the available literature points towards the related compound, 5-bromo-2-chlorobenzoic acid, which serves as a key intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin, used in the treatment of type 2 diabetes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 791137-20-7 |

| Molecular Formula | C₇H₃BrCl₂O₂ |

| Molecular Weight | 269.91 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

| Melting Point | 178-182 °C |

| Boiling Point (Predicted) | 360.8 ± 42.0 °C at 760 mmHg |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

Synthesis

The primary route for the synthesis of this compound is through the bromination of 2,4-dichlorobenzoic acid.[2]

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows[2]:

Materials:

-

2,4-Dichlorobenzoic acid

-

Chlorosulfonic acid

-

Bromine

-

Sulfur

-

Ethyl acetate (EtOAc)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 10.00 g (52.35 mmol) of 2,4-dichlorobenzoic acid in 50.00 mL of chlorosulfonic acid.

-

To this solution, add 4.18 g (26.18 mmol, 1.34 mL) of bromine and 83.94 mg (2.62 mmol) of sulfur.

-

Heat the reaction mixture to 70°C for 16 hours. The reaction progress can be monitored by LCMS.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto 50 g of ice.

-

Filter the resulting precipitate.

-

Dissolve the filtered solid in 300 mL of ethyl acetate.

-

Wash the organic layer with 200 mL of water.

-

Dry the ethyl acetate layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the solution under reduced pressure to yield this compound.

Expected Yield: Approximately 14.00 g (51.87 mmol, 99.08%).

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and patent databases did not yield any specific information regarding the biological activity of this compound (CAS: 791137-20-7). There are no published studies detailing its mechanism of action, protein targets, or involvement in any signaling pathways.

This lack of data presents an opportunity for researchers in drug discovery and chemical biology. The unique substitution pattern of this molecule could be explored for potential interactions with various biological targets. Screening this compound against a panel of assays could uncover novel biological activities.

Potential Applications and Future Directions

Given its structure as a halogenated benzoic acid, this compound holds potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Halogenated aromatic compounds are common pharmacophores and can be utilized in various coupling reactions to build molecular diversity.

For researchers and drug development professionals, this compound represents a starting point for the design and synthesis of novel chemical entities. Structure-activity relationship (SAR) studies could be initiated by synthesizing derivatives of this compound and evaluating their biological activities.

Safety Information

This compound is classified as a hazardous substance. The following hazard statements and precautionary statements are associated with this compound:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a readily synthesizable halogenated aromatic compound with well-defined physicochemical properties. While its current utility appears to be as a chemical intermediate, the absence of data on its biological activity presents a virgin territory for scientific exploration. For researchers in drug discovery, this compound offers a scaffold for the development of novel therapeutic agents. Future investigations into its biological effects are warranted to unlock its full potential.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dichlorobenzoic acid from 2,4-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2,4-dichlorobenzoic acid, a valuable building block in the pharmaceutical and agrochemical industries. The primary focus is the direct bromination of 2,4-dichlorobenzoic acid. This document details the chemical properties of the reactant and product, presents a thorough experimental protocol for the synthesis, and includes a logical workflow diagram. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the successful preparation and characterization of this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its utility as a versatile intermediate is well-established in the synthesis of a variety of more complex molecules. The strategic placement of bromine and chlorine atoms on the benzoic acid scaffold allows for selective functionalization, making it a key component in the development of novel therapeutic agents and agrochemicals. This guide focuses on a common and efficient method for its preparation: the electrophilic aromatic substitution (bromination) of 2,4-dichlorobenzoic acid.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for successful synthesis, purification, and handling. The key properties are summarized in the table below for easy comparison.

| Property | 2,4-Dichlorobenzoic acid | This compound |

| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₃BrCl₂O₂ |

| Molecular Weight | 191.01 g/mol [1] | 269.91 g/mol |

| Appearance | White to slightly yellowish powder[1] | White to off-white crystalline solid |

| Melting Point | 157-160 °C[2] | No data available |

| Boiling Point | Sublimes[1] | No data available |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] | Soluble in organic solvents. |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct bromination of 2,4-dichlorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out in the presence of a strong acid and a bromine source.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a reported synthesis and provides a detailed step-by-step procedure.

Materials:

-

2,4-Dichlorobenzoic acid

-

Chlorosulfonic acid

-

Bromine

-

Sulfur

-

Ethyl acetate

-

Water

-

Ice

Equipment:

-

Reaction flask equipped with a stirrer and heating mantle

-

Dropping funnel

-

Condenser

-

Beaker

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 10.00 g (52.35 mmol) of 2,4-dichlorobenzoic acid in 50.00 mL of chlorosulfonic acid.

-

Addition of Reagents: To this solution, add 4.18 g (26.18 mmol) of bromine and 83.94 mg (2.62 mmol) of sulfur.

-

Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 16 hours. The reaction should be monitored for completion using a suitable analytical technique such as LCMS.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

-

Filter the resulting precipitate using a Büchner funnel.

-

Dissolve the collected solid in 300 mL of ethyl acetate.

-

Wash the ethyl acetate solution with 200 mL of water in a separatory funnel.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system if necessary.

Expected Yield: Approximately 14.00 g (99.08%).

Alternative Synthesis Method

An alternative approach to the bromination of dichlorobenzoic acid involves the use of N-bromosuccinimide (NBS) in a sulfuric acid system. This method can offer advantages in terms of handling and selectivity. The reaction conditions, including the molar ratios of reactants and the temperature, would need to be optimized for this specific substrate.

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show the chemical shifts and coupling constants of the aromatic protons, confirming the substitution pattern.

-

¹³C NMR spectroscopy will provide information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. A reported mass spectrometry result shows a peak at m/z 190.96 [M+H]+, which corresponds to the protonated molecule of the starting material, not the product. This appears to be an error in the cited source. The expected [M-H]⁻ for the product would be around 268/270/272 due to the isotope patterns of Br and Cl.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow of the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has outlined a detailed and efficient method for the synthesis of this compound from 2,4-dichlorobenzoic acid. The provided experimental protocol, along with the physicochemical data and characterization methods, serves as a valuable resource for scientists and researchers. The high-yielding nature of this synthesis makes it an attractive route for obtaining this important chemical intermediate for applications in drug discovery and development, as well as in the broader chemical industry. Adherence to proper laboratory safety procedures is paramount when handling the corrosive and hazardous materials involved in this synthesis.

References

5-Bromo-2,4-dichlorobenzoic acid molecular structure and weight

An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzoic Acid

This guide provides a detailed overview of the chemical properties, molecular structure, and a representative synthetic protocol for this compound, a halogenated aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its application in experimental and industrial settings.

| Property | Value | References |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 791137-20-7 | [1][3][4] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][3][4] |

| Molecular Weight | 269.91 g/mol | [3][4] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and one bromine atom at positions 2, 4, and 5, respectively.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the bromination of 2,4-dichlorobenzoic acid.[3]

Materials:

-

2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol)

-

Chlorosulfonic acid (50.00 mL)

-

Bromine (4.18 g, 26.18 mmol, 1.34 mL)

-

Sulfur (83.94 mg, 2.62 mmol)

Procedure:

-

A solution is prepared by dissolving 2,4-dichlorobenzoic acid in chlorosulfonic acid.[3]

-

Bromine and sulfur are subsequently added to the solution.[3]

-

The reaction mixture is then heated to 70°C.[3]

-

The mixture is maintained at this temperature for 16 hours to allow the reaction to proceed to completion.[3]

The logical workflow for this synthesis is outlined in the diagram below.

References

Spectroscopic Profile of 5-Bromo-2,4-dichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2,4-dichlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data from analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from knowledge of substituent effects on aromatic systems and comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, typically between 10-13 ppm, and its position can be sensitive to the solvent and concentration.[1][2][3]

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 7.8 - 8.0 |

| H-6 | 7.6 - 7.8 |

| -COOH | 10.0 - 13.0 (broad singlet) |

Predictions are based on typical chemical shifts for substituted benzoic acids.[4][5][6]

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 130 - 135 |

| C-2 | 132 - 137 |

| C-3 | 130 - 135 |

| C-4 | 135 - 140 |

| C-5 | 118 - 123 |

| C-6 | 133 - 138 |

| C=O | 165 - 170 |

Predictions are based on typical chemical shifts for substituted benzoic acids.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid group and the substituted benzene ring.

| Predicted IR Absorption Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680 - 1710 |

| C-O stretch (Carboxylic acid) | 1210 - 1320 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 600 |

Predictions are based on characteristic infrared absorption frequencies for organic functional groups.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak cluster corresponding to its isotopic composition. The presence of bromine and two chlorine atoms will result in a characteristic isotopic pattern. Significant fragmentation is also anticipated.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z (relative abundance) |

| [M]⁺ | 268, 270, 272, 274 (Isotopic pattern for BrCl₂) |

| [M-OH]⁺ | 251, 253, 255, 257 |

| [M-COOH]⁺ | 223, 225, 227, 229 |

The molecular weight of C₇H₃BrCl₂O₂ is approximately 269.91 g/mol . The predicted m/z values correspond to the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). A previously reported mass spectrometry data point of m/z 190.96 [M+H]⁺ for this compound appears to be inconsistent with its molecular weight and may be erroneous or correspond to a fragment.[11]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Most deuterated solvents are available with TMS already added.

2.1.2. Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width covering the expected range of chemical shifts (e.g., 0-15 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C and potentially long relaxation times for quaternary carbons, a longer acquisition time and a larger number of scans will be required compared to ¹H NMR. A relaxation delay (e.g., 2 seconds) may be necessary for quantitative analysis.[7][12]

Infrared (IR) Spectroscopy

As this compound is a solid, Attenuated Total Reflectance (ATR) or the KBr pellet method are suitable for IR analysis.

2.2.1. Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[13]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted by the instrument's software.[14]

2.2.2. Potassium Bromide (KBr) Pellet Method

-

Grinding: In a dry agate mortar and pestle, thoroughly grind 1-2 mg of the sample.[15]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently but thoroughly mix with the ground sample.[15][16]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[16][17]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe can be used, which is heated to vaporize the sample directly into the ion source.[18][19]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[18][20]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques for structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data in structural elucidation.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ijtsrd.com [ijtsrd.com]

- 11. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. shimadzu.com [shimadzu.com]

- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-2,4-dichlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2,4-dichlorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from related chemical structures and outlines established experimental protocols for solubility determination.

Introduction: Solubility of Substituted Benzoic Acids

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various applications, including chemical reactions, purification processes, and pharmaceutical formulations. For substituted benzoic acids, solubility is governed by the interplay of the polar carboxylic acid group and the often nonpolar substituted benzene ring. The nature, position, and number of substituents on the aromatic ring significantly impact the molecule's overall polarity, crystal lattice energy, and interactions with solvent molecules.

Generally, benzoic acid and its derivatives exhibit greater solubility in organic solvents than in water, a trend that is particularly pronounced for derivatives with nonpolar substituents like halogens. The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents, while the aromatic ring interacts favorably with nonpolar and moderately polar organic solvents.

Expected Solubility Profile of this compound

For a closely related compound, 5-Bromo-2-chlorobenzoic acid, it is reported to be sparingly soluble in water but more soluble in organic solvents such as ethanol, methanol, and dichloromethane.[1] Similarly, 2,5-dichlorobenzoic acid demonstrates better solubility in organic solvents like ethanol and acetone compared to its limited solubility in water.[2] Based on these trends, it is anticipated that this compound will exhibit a similar pattern of solubility.

Qualitative Solubility Data Summary

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on the behavior of structurally similar compounds. This information should be considered as a predictive guide, with the understanding that experimental verification is necessary for precise quantitative values.

| Solvent Category | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Dimethylformamide (DMF) | Soluble | DMF is a strong hydrogen bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating the solute. | |

| Moderately Polar | Ethyl Acetate | Moderately Soluble | The ester group can interact with the solute, but the overall polarity is lower than that of alcohols or aprotic polar solvents. |

| Dichloromethane (DCM) | Moderately Soluble | The halogenated nature of both solute and solvent suggests favorable van der Waals interactions. | |

| Nonpolar | Chloroform | Sparingly Soluble | Similar to DCM, but generally a slightly weaker solvent for polar compounds. |

| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene may have some affinity for the substituted benzene ring, but it is a poor solvent for the polar carboxylic acid group. | |

| Hexane | Insoluble | The highly nonpolar nature of hexane is unlikely to overcome the crystal lattice energy of the polar carboxylic acid. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Phase Separation:

-

The suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid particles. The temperature of the syringe should match that of the solution to avoid premature crystallization or evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

The filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

The exact mass of the transferred solution is recorded.

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, the container with the dried solute residue is weighed again.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial tare weight of the container.

-

The mass of the solvent is the difference between the weight of the saturated solution and the weight of the dissolved solute.

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per liter of solvent.

-

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is often faster than the gravimetric method and requires a smaller amount of material.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

A saturated solution is prepared in the same manner as described in the gravimetric method (Step 1).

-

-

Phase Separation and Dilution:

-

A clear aliquot of the saturated supernatant is withdrawn as described in the gravimetric method (Step 2).

-

A precise volume of the filtered saturated solution is carefully diluted with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

The absorbance of the diluted solution is measured at the λmax.

-

The concentration of the diluted solution is determined from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration of the original saturated solution is calculated by multiplying the concentration of the diluted solution by the dilution factor.

-

The solubility is then expressed in the desired units (e.g., mol/L or g/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and practical protocols for its experimental determination. For mission-critical applications, it is imperative that these experimental procedures are carried out to obtain precise quantitative data.

References

potential research areas for 5-Bromo-2,4-dichlorobenzoic acid derivatives

An In-depth Technical Guide to Potential Research Areas for 5-Bromo-2,4-dichlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of various high-value chemical entities. Its structural features, including a carboxylic acid group amenable to diverse chemical transformations and a substituted aromatic ring, make it a versatile scaffold for medicinal chemistry and drug discovery. The primary impetus for exploring derivatives of this compound stems from its crucial role as a starting material in the synthesis of prominent antidiabetic drugs, such as Dapagliflozin and Empagliflozin.[1][2][3] These drugs are selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class that has significantly advanced the management of type 2 diabetes.[3]

This guide synthesizes existing data on this compound and its structural analogs to delineate promising, underexplored research avenues. We will cover potential therapeutic applications, present key data in a structured format, provide detailed experimental protocols for synthesis and evaluation, and visualize critical workflows and pathways to facilitate future research and development.

Physicochemical Properties and Synthesis

The parent compound, this compound, is a solid at room temperature.[4] A comprehensive understanding of its properties and those of its analogs is fundamental for designing new derivatives and experiments.

Data Presentation: Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Solubility |

| This compound | 791137-20-7 | C₇H₃BrCl₂O₂ | 269.91 | Solid | Not specified | Soluble in organic solvents |

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 | White to off-white crystalline solid | 150-155 | Sparingly soluble in water; soluble in ethanol, methanol |

| 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 | C₇H₅BrO₄ | 233.02 | Solid | Not specified | Not specified |

Data compiled from multiple sources.[4][5][6]

Core Research Areas and Opportunities

Analysis of structurally related compounds reveals several promising therapeutic areas for novel this compound derivatives.

Antidiabetic Agents

Given its established role in the synthesis of SGLT2 inhibitors, the most direct research path involves creating novel analogs targeting diabetes.[7][8]

-

Novel SGLT2 Inhibitors : The existing scaffold can be modified to develop new SGLT2 inhibitors with potentially improved pharmacokinetic profiles, enhanced selectivity, or novel intellectual property. Research should focus on ester and amide derivatives to explore new interactions within the SGLT2 binding pocket.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors : Bromophenol derivatives have demonstrated inhibitory activity against PTP1B, a key regulator of insulin signaling.[9] Synthesizing and screening hydroxylated derivatives of this compound against PTP1B could yield new therapeutic candidates for type 2 diabetes and obesity.[9]

Antimicrobial Agents

The literature strongly supports the antimicrobial potential of halogenated benzoic acid and indole derivatives.

-

Antibacterial Activity : 2-chlorobenzoic acid derivatives and 5-bromoindole-2-carboxamides have shown significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.[10][11] The mechanism for some bromoindole derivatives involves rapid membrane permeabilization.[12]

-

Antifungal Activity : Derivatives of similar scaffolds have also exhibited potent antifungal properties.[12]

-

Research Direction : A library of amide, ester, and hydrazide derivatives of this compound should be synthesized and screened against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can then guide the optimization of lead compounds.[11]

Anticancer Agents

Benzoic acid derivatives are a well-established class of compounds with diverse anticancer activities.[13][14]

-

Enzyme Inhibition : The indole scaffold, structurally related to benzoic acid, is a privileged structure for designing kinase inhibitors targeting signaling pathways in cancer, such as those involving EGFR and VEGFR.[15] The bromine atom on the aromatic ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.[15]

-

Histone Deacetylase (HDAC) Inhibition : Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which are key therapeutic targets in oncology.[14]

-

Research Direction : Future work should focus on synthesizing derivatives that can interact with the ATP-binding site of various kinases or the active site of HDACs. In vitro screening against cancer cell lines, followed by in vivo studies with promising candidates, is a logical progression.[16][17][18]

Agricultural Chemicals

The structural similarity to known herbicides and plant growth regulators suggests potential applications in agriculture.

-

Plant Growth Regulation : 5-Bromo-2,4-dihydroxybenzoic acid is used as a plant growth regulator, and chlorinated phenoxy acids are well-known herbicides.[19][20]

-

Research Direction : Derivatives of this compound should be tested for their effects on plant growth, including potential herbicidal, fungicidal, and growth-regulating properties.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the bromination of 2,4-dichlorobenzoic acid.[21]

-

Reaction Setup : To a solution of 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL) in a round-bottom flask equipped with a magnetic stirrer, add sulfur (83.94 mg, 2.62 mmol).

-

Addition of Bromine : Slowly add bromine (4.18 g, 26.18 mmol, 1.34 mL) to the solution.

-

Heating : Heat the reaction mixture to 70°C and maintain for 16 hours. Monitor the reaction progress using LC-MS.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (50 g).

-

Extraction : Filter the resulting precipitate and dissolve it in ethyl acetate (300 mL). Wash the organic layer with water (200 mL).

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

General Protocol for Amide Derivative Synthesis (EDC/HOBt Coupling)

This protocol describes a general method for synthesizing amide derivatives from the carboxylic acid, a common strategy for creating compound libraries.

-

Dissolution : Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition : Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of synthesized derivatives.

-

Preparation of Stock Solution : Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Bacterial Inoculum : Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations: Workflows and Pathways

Synthetic Workflow for Derivative Generation

Caption: General synthetic pathways for creating derivatives from the parent acid.

Screening Workflow for Drug Discovery

Caption: A typical workflow for screening new derivatives for therapeutic potential.

Hypothesized Kinase Inhibition Signaling Pathway

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase.

Conclusion

This compound is more than a mere intermediate for existing drugs; it is a highly versatile scaffold with significant untapped potential. The structural motifs present in its analogs suggest promising avenues for research in developing novel antidiabetic, antimicrobial, and anticancer agents. The strategic location of the bromine atom provides a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships. This guide provides a foundational framework, including actionable experimental protocols and clear research directions, to encourage and facilitate the exploration of its derivatives as next-generation therapeutics. Further focused research is essential to validate these hypotheses and translate the potential of this scaffold into tangible clinical benefit.

References

- 1. data.epo.org [data.epo.org]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 5. 5-broMo-2,4-dichloro benzoic acid | 791137-20-7 [chemicalbook.com]

- 6. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. benchchem.com [benchchem.com]

- 21. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to High-Purity 5-Bromo-2,4-dichlorobenzoic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, chemical properties, and potential applications of the versatile chemical intermediate, 5-Bromo-2,4-dichlorobenzoic acid.

This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 791137-20-7), a halogenated aromatic carboxylic acid with significant potential as a building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its commercial availability, key chemical data, synthetic protocols, and prospective applications.

Commercial Availability and Purity

High-purity this compound is available from a number of specialized chemical suppliers. The typical purity offered is ≥95%, suitable for a range of research and development applications. For exacting requirements, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification may be necessary. Below is a summary of representative commercial suppliers and their stated purity levels.

| Supplier | Purity Specification | CAS Number |

| Apollo Scientific | ≥95% | 791137-20-7 |

| BLD Pharm | ≥95% | 791137-20-7 |

| EON Biotech | Not Specified | 791137-20-7 |

| Endotherm | >95% | 791137-20-7 |

| Sinfoo Biotech | Not Specified | 791137-20-7 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and analytical characterization. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1] |

| Molecular Weight | 269.91 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 178-182 °C | [2] |

| Boiling Point | 360.8 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| LogP | 3.47 | [3] |

Synthesis and Purification

Synthetic Route

A common laboratory-scale synthesis of this compound involves the electrophilic bromination of 2,4-dichlorobenzoic acid.[4]

Reaction Scheme:

References

- 1. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application of 5-Bromo-2,4-dichlorobenzoic Acid in the Synthesis of SGLT2 Inhibitors: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of halogenated benzoic acid derivatives in the production of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs pivotal in the management of type 2 diabetes. While the specific use of 5-Bromo-2,4-dichlorobenzoic acid is not prominently documented in the synthesis of major SGLT2 inhibitors, the closely related compound, 5-Bromo-2-chlorobenzoic acid , serves as a crucial starting material for the synthesis of Dapagliflozin.[1][2] This application note will focus on the well-established synthetic route to Dapagliflozin from 5-Bromo-2-chlorobenzoic acid, providing detailed protocols, quantitative data, and visual diagrams to facilitate research and development in this area.

Introduction to SGLT2 Inhibition

SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes. These drugs act by selectively inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys.[1] By blocking this transporter, SGLT2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin, offering a unique therapeutic approach. Beyond glycemic control, SGLT2 inhibitors have demonstrated cardiovascular and renal protective benefits.[3]

Synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic Acid

The synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid is a multi-step process that involves the formation of a key diarylmethane intermediate, followed by glycosylation and subsequent deprotection steps. The overall synthetic strategy hinges on the initial Friedel-Crafts acylation reaction.

Key Synthetic Steps:

-

Activation of 5-Bromo-2-chlorobenzoic acid: The synthesis begins with the conversion of 5-Bromo-2-chlorobenzoic acid to its more reactive acid chloride derivative. This is typically achieved using reagents such as oxalyl chloride or thionyl chloride.[4]

-

Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 5-bromo-2-chloro-4'-ethoxybenzophenone.[5]

-

Reduction of the Ketone: The diarylketone intermediate is then reduced to the corresponding diarylmethane, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This reduction can be accomplished using reducing agents like triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[5]

-

Glycosylation: The diarylmethane is then coupled with a protected glucose derivative, typically a gluconolactone, to introduce the sugar moiety. This step often involves a metal-halogen exchange followed by nucleophilic attack on the lactone.

-

Deprotection: The final step involves the removal of the protecting groups from the glucose moiety to yield Dapagliflozin.

Experimental Protocols

The following are generalized protocols for the initial key steps in the synthesis of Dapagliflozin.

Protocol 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone (Friedel-Crafts Acylation)

Objective: To synthesize the diarylketone intermediate via Friedel-Crafts acylation.

Materials:

-

5-Bromo-2-chlorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Phenetole (ethoxybenzene)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable solvent

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 5-Bromo-2-chlorobenzoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride to the mixture at room temperature and stir until the conversion to the acid chloride is complete.

-

In a separate reaction vessel, dissolve phenetole in an anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add aluminum chloride to the phenetole solution while maintaining the low temperature.

-

Add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the phenetole-AlCl₃ mixture.

-

Allow the reaction to stir at low temperature and then warm to room temperature until completion (monitored by TLC or HPLC).

-

Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone

Objective: To reduce the diarylketone to the corresponding diarylmethane.

Materials:

-

5-bromo-2-chloro-4'-ethoxybenzophenone

-

Triethylsilane (Et₃SiH)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Acetonitrile and Dichloromethane (or other suitable solvents)

Procedure:

-

Dissolve 5-bromo-2-chloro-4'-ethoxybenzophenone in a mixture of anhydrous solvents (e.g., acetonitrile and dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add triethylsilane to the solution.

-

Add boron trifluoride etherate dropwise to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir and warm to room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene by a suitable method if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the initial steps in the synthesis of Dapagliflozin, as reported in the literature.

| Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoic acid | 5-bromo-2-chloro-4'-ethoxybenzophenone | Oxalyl chloride, Phenetole, AlCl₃ | ~64% | [5] |

| Ketone Reduction | 5-bromo-2-chloro-4'-ethoxybenzophenone | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Et₃SiH, BF₃·OEt₂ | ~62% | [5] |

Visualizing the Process and Mechanism

To better understand the synthetic workflow and the biological mechanism of action, the following diagrams are provided.

Caption: Synthetic workflow for Dapagliflozin.

Caption: Mechanism of action of SGLT2 inhibitors.

Conclusion

5-Bromo-2-chlorobenzoic acid is a key building block in the industrial synthesis of the SGLT2 inhibitor Dapagliflozin. The synthetic route, initiated by a Friedel-Crafts acylation, provides a reliable pathway to this important therapeutic agent. The detailed protocols and data presented herein are intended to support researchers and drug development professionals in their efforts to synthesize and explore SGLT2 inhibitors. Further research into optimizing reaction conditions and exploring novel synthetic strategies can contribute to the efficient and cost-effective production of these life-saving medications.

References

- 1. nbinno.com [nbinno.com]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols: 5-Bromo-2-chlorobenzoic Acid as a Key Intermediate in the Synthesis of Dapagliflozin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the use of 5-bromo-2-chlorobenzoic acid as a crucial intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. While the initial query specified 5-Bromo-2,4-dichlorobenzoic acid, extensive literature review indicates that 5-bromo-2-chlorobenzoic acid is the correct and widely utilized starting material for the synthesis of Dapagliflozin.[1][2][3][4][5][6][7][8][9] This document will focus on the established synthetic routes commencing from 5-bromo-2-chlorobenzoic acid.

Introduction

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that has revolutionized the treatment of type 2 diabetes.[3][6] Its synthesis involves a multi-step process, with the formation of the C-aryl glucoside core being a critical transformation. A key building block in many reported synthetic routes is 5-bromo-2-chlorobenzoic acid.[1][2][3][4][5][6][7][8][9] This intermediate is utilized in a Friedel-Crafts acylation reaction to form a key benzophenone derivative, which is subsequently elaborated to afford Dapagliflozin.

Role of 5-Bromo-2-chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid serves as the foundational aromatic ring system onto which the ethoxybenzyl and glucose moieties of Dapagliflozin are constructed. Its specific halogenation pattern is crucial for the subsequent coupling and reduction steps in the synthesis.

Synthetic Pathway Overview

The general synthetic strategy involves the conversion of 5-bromo-2-chlorobenzoic acid into an activated species, typically the acyl chloride, followed by a Friedel-Crafts acylation with phenetole to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This intermediate then undergoes a series of reactions including reduction, coupling with a protected glucose derivative, and final deprotection to yield Dapagliflozin.

Caption: Synthetic pathway of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid.

Experimental Protocols

Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This protocol describes the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, which is generated in situ from 5-bromo-2-chlorobenzoic acid.

Materials:

-

5-bromo-2-chlorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Phenetole

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Absolute ethanol (for recrystallization)

Procedure:

-

Acyl Chloride Formation: In a round-bottomed flask, suspend 5-bromo-2-chlorobenzoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride at room temperature. Stir the mixture until the reaction is complete (evolution of gas ceases). The resulting solution of 5-bromo-2-chlorobenzoyl chloride is used directly in the next step.

-

Friedel-Crafts Acylation: In a separate flask, dissolve phenetole in anhydrous DCM and cool the solution to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride in portions, keeping the temperature below 10 °C. To this mixture, add the previously prepared solution of 5-bromo-2-chlorobenzoyl chloride dropwise, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture into ice-water with vigorous stirring.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the crude product from absolute ethanol to obtain pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a white to off-white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 68% - 91.4% | [10][11] |

| Purity (HPLC) | >99.5% | [11] |

Subsequent Steps to Dapagliflozin

The intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is then converted to Dapagliflozin through a series of reactions which typically include:

-

Reduction of the ketone: The carbonyl group is reduced to a methylene group to form 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Coupling with a protected gluconolactone: The aryl bromide is converted to an organometallic species (e.g., via lithium-halogen exchange with n-butyllithium) and then reacted with a protected D-gluconolactone (e.g., persilylated gluconolactone).

-

Hydrolysis and Reduction: The resulting lactol is hydrolyzed and the anomeric hydroxyl group is reduced to afford the C-glucoside structure.

-

Deprotection: Removal of the protecting groups from the glucose moiety yields Dapagliflozin.

Note: The specific conditions and reagents for these subsequent steps can vary and are often proprietary. Researchers should refer to detailed synthetic procedures found in the patent literature for specific protocols.

Data Presentation

The following table summarizes the quantitative data found in the literature for the synthesis of the key intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, from 5-bromo-2-chlorobenzoic acid.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity (HPLC) | Reference |

| 5-bromo-2-chlorobenzoic acid | Oxalyl chloride, Phenetole, AlCl₃ | Dichloromethane | Not Specified | 0 °C to RT | 84.2% | Not Specified | [12] |

| 5-bromo-2-chlorobenzoic acid | Potassium persulfate, Red phosphorus, Sodium bromide, etc. | Dichloroethane | 4 hours | 40 °C | 73% | 99.5% | [11] |

| 5-bromo-2-chlorobenzoic acid | Potassium persulfate, Red phosphorus, Sodium bromide, etc. | Tetrahydrofuran | 4 hours | 40 °C | 68% | 99.5% | [11] |

| 5-bromo-2-chlorobenzoyl chloride | Phenetole, Ferric chloride | Dichloromethane | 5 hours | 14.7 °C | 91.4% | 99.49% | [10] |

Logical Workflow for Intermediate Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 4. caod.oriprobe.com [caod.oriprobe.com]

- 5. Dapagliflozin Intermediate 21739-92-4 from China manufacturer - Rocky Union Trade Limited [rockypharm.hk]

- 6. public.pensoft.net [public.pensoft.net]

- 7. CN107382679A - The preparation method of Dapagliflozin intermediate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 [chemicalbook.com]

- 11. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]

- 12. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 5-Bromo-2-chlorobenzoic Acid in Empagliflozin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely used in the management of type 2 diabetes. Its chemical structure features a C-glucoside connected to a diarylmethane moiety. The synthesis of this complex molecule relies on the strategic assembly of key fragments. A critical starting material for the diarylmethane core is 5-Bromo-2-chlorobenzoic acid . This document outlines the pivotal role of this compound and provides detailed protocols for its application in the synthesis of Empagliflozin.

Note: The user request specified 5-Bromo-2,4-dichlorobenzoic acid; however, extensive literature and patent reviews indicate that 5-Bromo-2-chlorobenzoic acid is the correct and commonly used starting material for the synthesis of Empagliflozin. This document will proceed with the correct chemical entity.[1][2][3][4]

1. Core Function of 5-Bromo-2-chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid serves as a fundamental building block for constructing one of the two aromatic rings of the diarylmethane aglycone of Empagliflozin.[1] Its structure provides the necessary chloro and bromo substituents on the phenyl ring, which are essential for subsequent coupling reactions. The carboxylic acid group is the reactive handle used to connect this fragment to the second aromatic ring, typically via a Friedel-Crafts acylation reaction.[2][3] This approach is noted for its use of inexpensive and readily available raw materials, contributing to a cost-effective synthesis route.[2]

2. Synthetic Pathway Overview

The initial steps in the synthesis of Empagliflozin involving 5-Bromo-2-chlorobenzoic acid can be summarized as follows:

-

Acyl Chloride Formation: The carboxylic acid is first activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3][4]

-

Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with a substituted benzene derivative (such as anisole or phenetole) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[2][3] This electrophilic aromatic substitution reaction forms a diaryl ketone, linking the two aromatic rings.

-

Reduction of the Ketone: The carbonyl group of the diaryl ketone intermediate is subsequently reduced to a methylene group (-CH₂-) to form the diarylmethane structure. This reduction can be accomplished using various reducing agents, such as triethylsilane (Et₃SiH) in the presence of a Lewis acid or a combination of sodium borohydride and aluminum chloride.[2][3]

This diarylmethane intermediate, containing the critical bromo- and chloro-substituents, is then carried forward through several more steps, including coupling with the protected glucose moiety, to ultimately yield Empagliflozin.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations starting from 5-Bromo-2-chlorobenzoic acid.

Caption: Synthetic route from 5-Bromo-2-chlorobenzoic acid to Empagliflozin.

Experimental Protocols

The following are detailed protocols for the key reactions involving 5-Bromo-2-chlorobenzoic acid, based on published patent literature.

Protocol 1: Synthesis of 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone (Friedel-Crafts Acylation) [2]

This protocol details the formation of the diaryl ketone intermediate.

Workflow Diagram:

Caption: Experimental workflow for the Friedel-Crafts acylation.

Methodology:

-

Acyl Chloride Preparation: In a suitable solvent such as dichloromethane, 5-bromo-2-chlorobenzoic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.[2] A catalytic amount of N,N-dimethylformamide (DMF) may be used.[3][4]

-

Friedel-Crafts Reaction: In a separate reaction vessel, a Lewis acid (e.g., aluminum chloride) is suspended in a solvent like dichloromethane. Anisole is added to this suspension.

-

The prepared 5-bromo-2-chlorobenzoyl chloride solution is then added dropwise to the anisole-Lewis acid mixture at a controlled temperature, typically between 0°C and 80°C (a preferred temperature being 20°C).[2]

-

The reaction is allowed to proceed for a period of 2 to 18 hours (a preferred duration being 6 hours).[2]

-

Upon completion, the reaction is quenched, followed by an aqueous work-up to remove the catalyst. The organic layer is separated, washed, and the solvent is evaporated to yield the crude product, 5-bromo-2-chlorophenyl-4-methoxyphenyl-methanone.

Protocol 2: Reduction of 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone [2]

This protocol describes the formation of the diarylmethane core structure.

Methodology:

-

The diaryl ketone intermediate is dissolved in a suitable solvent, such as tetrahydrofuran (THF).[2]

-

A reducing agent system is employed. A preferred system involves the use of sodium borohydride and aluminum chloride.[2] Other systems, like triethylsilane (Et₃SiH) with a Lewis acid (e.g., BF₃·Et₂O), are also effective.[3]

-

The reaction is conducted at a temperature ranging from 0°C to 100°C (a preferred temperature being 65°C) for 2 to 24 hours (a preferred duration being 6 hours).[2]

-

After the reaction is complete, a standard work-up procedure is followed to isolate the product, 5-bromo-2-chloro-4'-methoxydiphenylmethane.

Data Presentation: Reaction Parameters

The following tables summarize the quantitative data and conditions for the key synthetic steps.

Table 1: Parameters for Friedel-Crafts Acylation [2]

| Parameter | Value/Reagent | Preferred Value |

| Starting Material | 5-Bromo-2-chlorobenzoic acid | - |

| Acylating Agent | Thionyl chloride or Oxalyl chloride | - |

| Reactant | Anisole | - |

| Lewis Acid | AlCl₃, ZnCl₂, FeCl₃, BF₃, NbCl₅ | AlCl₃ |

| Solvent | Dichloromethane, CS₂, Ether, Nitrobenzene | Dichloromethane |

| Molar Ratio (Lewis Acid : Benzoic Acid) | 0.8 - 2 : 1 | 1.2 : 1 |

| Solvent Volume (L : mol Benzoic Acid) | 1 - 10 : 1 | 1 : 1 |

| Reaction Temperature | 0 - 80 °C | 20 °C |

| Reaction Time | 2 - 18 hours | 6 hours |

Table 2: Parameters for Ketone Reduction [2]

| Parameter | Value/Reagent | Preferred Value |

| Starting Material | 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone | - |

| Reducing Agent | NaBH₄/AlCl₃, SnCl₄, LiAlH₄, etc. | NaBH₄ and AlCl₃ |

| Solvent | THF, Diethyl ether, Toluene, etc. | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 - 100 °C | 65 °C |

| Reaction Time | 2 - 24 hours | 6 hours |

5-Bromo-2-chlorobenzoic acid is a cornerstone in the synthesis of Empagliflozin, providing the foundational structure for one of the key aromatic rings of the drug's aglycone. The conversion of this starting material into the diarylmethane intermediate via a robust Friedel-Crafts acylation followed by ketone reduction is a well-established and efficient strategy. The protocols and data presented herein offer a detailed guide for researchers engaged in the synthesis and development of Empagliflozin and related SGLT2 inhibitors.

References

Application Note 1: Potential Herbicidal Application of 5-Bromo-2,4-dichlorobenzoic Acid Derivatives

An overview of the utility of 5-Bromo-2,4-dichlorobenzoic acid in the creation of novel agrochemicals is provided in these application notes. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document explores its potential as a precursor for herbicides and fungicides, drawing on data from structurally analogous compounds to provide detailed protocols and application frameworks for researchers in the field.

Halogenated benzoic and phenoxybenzoic acids are classes of compounds known for their herbicidal properties, primarily acting as synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[3][4] this compound, due to its substituted aromatic structure, is a viable candidate for development into novel auxin-mimicking herbicides.

Proposed Mechanism of Action: Synthetic Auxin Signaling

Synthetic auxins disrupt plant hormonal balance by binding to auxin co-receptors, leading to the degradation of transcriptional repressors and the overexpression of auxin-responsive genes.[5] This initiates a cascade of physiological disruptions, including epinasty, stem twisting, and ultimately, plant death.[4] The central signaling pathway involves the TIR1/AFB family of F-box proteins.[5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Bromo-2,4-dichlorobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2,4-dichlorobenzoic acid is a halogenated aromatic carboxylic acid, often utilized as a key building block and intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate determination of its purity and the quantification of related impurities are critical for ensuring the quality, safety, and efficacy of the final products. This application note presents a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis and purity assessment of this compound.

Principle

The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase suppresses the ionization of the carboxylic acid group, resulting in improved peak shape and retention time reproducibility.[1][2] Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: HPLC Analysis

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column is recommended.[3][4][5] Specific examples include Thermo Scientific C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Chemicals:

-

This compound reference standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (ACS Grade, ~99%)

-

Water (HPLC Grade or Milli-Q)

-

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

The following conditions provide a robust starting point for analysis and can be optimized as needed. For mass spectrometry (MS) applications, formic acid is the preferred mobile phase modifier.[6][7][8]

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |